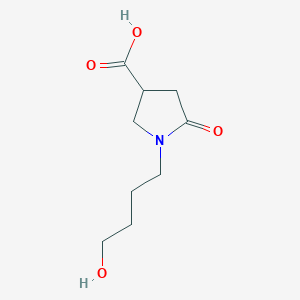

Acide 1-(4-hydroxybutyl)-5-oxopyrrolidine-3-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

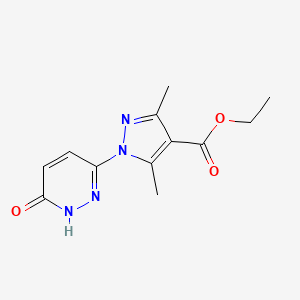

1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with a unique structure that includes a pyrrolidine ring, a hydroxybutyl side chain, and a carboxylic acid group

Applications De Recherche Scientifique

1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It is used in the production of specialty chemicals and materials, such as coatings and adhesives.

Mécanisme D'action

Target of Action

It is structurally similar to gamma-hydroxybutyric acid (ghb), which is a naturally occurring neurotransmitter and a depressant drug . GHB acts on the GHB receptor and is a weak agonist at the GABA B receptor .

Mode of Action

GHB acts on the GHB receptor and is a weak agonist at the GABA B receptor . This interaction can lead to various changes in the body, including sedative effects and altered states of consciousness .

Biochemical Pathways

Ghb, a structurally similar compound, is a precursor to gaba, glutamate, and glycine in certain brain areas . Therefore, it’s plausible that 1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid may affect similar pathways.

Pharmacokinetics

It’s worth noting that the structurally similar compound ghb has an oral bioavailability of 25% and an elimination half-life of 30-60 minutes . These properties significantly impact the bioavailability of GHB, and it’s plausible that 1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid may have similar pharmacokinetic properties.

Result of Action

Ghb, a structurally similar compound, has been shown to have various effects, including sedative effects and altered states of consciousness . It’s plausible that 1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid may have similar effects.

Analyse Biochimique

Biochemical Properties

It is known that the compound is a derivative of butyric acid

Cellular Effects

It is worth noting that similar compounds, such as 4-hydroxybutyrate, have been shown to have significant effects on cellular processes . For instance, 4-hydroxybutyrate, a component of the Pfizer-BioNTech COVID-19 vaccine, has been shown to play a crucial role in the delivery of mRNA into cells .

Molecular Mechanism

It is known that similar compounds, such as β-hydroxybutyric acid, can act as agonists of hydroxycarboxylic acid receptor 2 (HCA 2), a G protein-coupled receptor

Temporal Effects in Laboratory Settings

It is worth noting that similar compounds, such as 4-hydroxybutyrate, have been shown to have variable effects over time .

Dosage Effects in Animal Models

It is known that similar compounds, such as N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN), have been used to induce bladder carcinoma in rats .

Metabolic Pathways

It is known that similar compounds, such as 4-hydroxybutyrate, are involved in the metabolism of fatty acids .

Transport and Distribution

It is known that similar compounds, such as 4-hydroxybutyrate, are transported and distributed within cells via lipid nanoparticles .

Subcellular Localization

It is known that similar compounds, such as in vitro-transcribed mRNAs (IVT-mRNAs), can be directed to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the esterification of acrylic acid with 1,4-butanediol, followed by hydrolysis to yield the desired product . Another method includes the transesterification of methyl acrylate with 1,4-butanediol in the presence of a dialkyltin oxide catalyst .

Industrial Production Methods: Industrial production of this compound often employs fixed-bed tubular reactors for the esterification and hydrolysis reactions. The separation of the product from by-products and unreacted materials is typically achieved using pressure-swing distillation . This method ensures high purity and yield of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl side chain can yield butyric acid derivatives, while reduction of the carbonyl group can produce pyrrolidine alcohols.

Comparaison Avec Des Composés Similaires

1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid can be compared with similar compounds such as γ-hydroxybutyric acid (GHB) and 4-hydroxybutanoic acid. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example, GHB is a naturally occurring neurotransmitter and a depressant drug, while 4-hydroxybutanoic acid is a precursor to GABA, glutamate, and glycine . The unique combination of functional groups in 1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid makes it distinct and valuable for various applications.

Conclusion

1-(4-Hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it a valuable tool for scientific research and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.

Propriétés

IUPAC Name |

1-(4-hydroxybutyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c11-4-2-1-3-10-6-7(9(13)14)5-8(10)12/h7,11H,1-6H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZXUJLMGMCYST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCCCO)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Hydroxy-5-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2396863.png)

![4-(4-chlorobenzoyl)-1-[(4-chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B2396872.png)

![N-[(2,2-Difluorospiro[2.4]heptan-6-yl)methyl]prop-2-enamide](/img/structure/B2396880.png)

![3-(3-methylbenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2396881.png)